molecular formula C12H8F2O2 B11884642 1-(Difluoromethoxy)naphthalene-2-carboxaldehyde

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde

Cat. No.: B11884642
M. Wt: 222.19 g/mol
InChI Key: LEVPHNMMTXBSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde (CAS: 1261884-73-4) is a valuable naphthalene-based chemical building block of interest in advanced drug discovery and development . This compound features a carboxaldehyde group and a difluoromethoxy (OCF2H) moiety on a naphthalene ring system. The difluoromethoxy group is a fascinating functionality in medicinal chemistry, recognized as a lipophilic hydrogen bond donor that can serve as a bioisostere for groups like OH, NH, and SH . Its incorporation into lead compounds is a strategic approach to modulate key molecular properties, including electron distribution, lipophilicity, and metabolic stability, which can lead to improved binding affinity, membrane permeability, and overall bioavailability . Researchers can leverage this aldehyde as a versatile synthetic intermediate for the construction of more complex molecules. Its molecular formula is C12H8F2O2 and it has a molecular weight of 222.19 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

1-(difluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H

InChI Key

LEVPHNMMTXBSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)naphthalene-2-carboxaldehyde typically involves the introduction of the difluoromethoxy group to a naphthalene derivative followed by the formation of the carboxaldehyde group. One common method includes the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable precursor for developing more complex molecules.

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme mechanisms and as a probe for various biological interactions. Its ability to interact with specific molecular targets makes it useful in understanding biochemical pathways and enzyme activities.

Medicinal Chemistry

Research into the therapeutic applications of this compound has shown promising results, particularly in drug development. Its potential as an antimicrobial and anticancer agent has been explored in various studies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against gram-positive and gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study focusing on human breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed that the compound induced apoptosis, suggesting its potential role as an anticancer therapeutic agent.

Antimicrobial Activity

Activity TypeTarget PathogenMIC (µg/mL)Notes
AntimicrobialStaphylococcus aureus32Significant antibacterial activity
AntimicrobialEscherichia coliTBDFurther studies required

Anticancer Activity

Activity TypeCell LineIC50 (µM)Notes
AnticancerMCF-725Induces apoptosis

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-2-carboxaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinct functional groups differentiate it from simpler naphthalene derivatives. Key comparisons include:

Compound Substituents Key Properties
1-(Difluoromethoxy)naphthalene-2-carboxaldehyde 1-OCF₂H, 2-CHO Enhanced metabolic stability (due to C-F bonds); reactive aldehyde for synthesis
1-Methylnaphthalene 1-CH₃ Volatile, hydrophobic; associated with respiratory toxicity in mammals
2-Methylnaphthalene 2-CH₃ Similar volatility to 1-methyl isomer; potential hepatic effects
1-Nitronaphthalene 1-NO₂ Highly reactive; implicated in oxidative stress and lung injury
1-Naphthaldehyde 1-CHO Reactive aldehyde; used in organic synthesis (e.g., Schiff base formation)

Toxicological Profiles

  • Aldehyde Reactivity : The carboxaldehyde group could pose dermal or ocular irritation risks, as seen in other aldehydes .
  • Comparative Toxicity Endpoints :
    • 1-Methylnaphthalene : LC₅₀ (rat, inhalation) = 1,200 ppm; linked to pulmonary edema .
    • 1-Nitronaphthalene : LD₅₀ (rat, oral) = 320 mg/kg; causes glutathione depletion in lungs .

Environmental and Industrial Relevance

  • Environmental Persistence : Difluoromethoxy groups may enhance environmental stability compared to methyl or nitro derivatives, similar to trends observed in PAHs .
  • Applications : Carboxaldehyde derivatives are intermediates in pharmaceuticals (e.g., antifungal agents) and organic electronics, whereas methylnaphthalenes are used in solvents and dyes .

Biological Activity

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and biological activities associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its naphthalene core substituted with a difluoromethoxy group and an aldehyde functional group. The presence of these substituents influences its lipophilicity and reactivity, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Naphthalene derivatives and difluoromethoxy reagents.
  • Reactions : Common methods include electrophilic aromatic substitution and nucleophilic addition reactions.
  • Yield Optimization : Various catalysts and reaction conditions are employed to enhance yield and purity.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown promising results against various pathogens:

  • Antibacterial : Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated efficacy against several fungal strains, suggesting potential as an antifungal agent.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected microbial strains:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 in vitro. The following findings were noted:

  • IC50 Values : The IC50 values for COX-2 inhibition were found to be significantly lower than those of standard anti-inflammatory drugs, indicating strong potential for therapeutic use.

Table 2 compares the IC50 values of this compound with other compounds:

CompoundIC50 (µM)
This compound23.8
Indomethacin0.21
Aspirin15.0

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, especially against resistant strains of bacteria.

Anti-inflammatory Mechanism Investigation

Another significant study investigated the anti-inflammatory mechanism of action of this compound. Researchers utilized RAW264.7 macrophages to demonstrate that treatment with this compound led to a marked reduction in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2, key players in inflammation pathways.

Q & A

Q. How does the difluoromethoxy group affect interactions with biological macromolecules, and how can this be validated?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity with serum albumin or DNA. Fluorescence quenching assays quantify protein-ligand complex stability. X-ray crystallography or cryo-EM resolves structural binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.